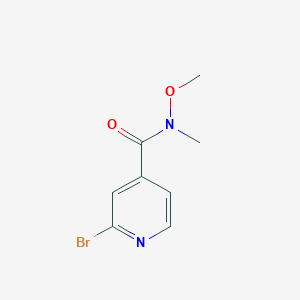

2-Bromo-N-methoxy-N-methylisonicotinamide

Descripción general

Descripción

2-Bromo-N-methoxy-N-methylisonicotinamide is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.08 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-methoxy-N-methylisonicotinamide typically involves the bromination of N-methoxy-N-methylisonicotinamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the isonicotinamide ring . The reaction conditions often include the use of bromine or a bromine-containing reagent in an inert atmosphere at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods may involve continuous flow reactors and automated systems to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-N-methoxy-N-methylisonicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives of isonicotinamide .

Aplicaciones Científicas De Investigación

Preparation Methods

The synthesis of 2-Bromo-N-methoxy-N-methylisonicotinamide typically involves the bromination of N-methoxy-N-methylisonicotinamide. This process can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the isonicotinamide ring.

Chemical Reactions

This compound can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, yielding different derivatives.

- Oxidation and Reduction Reactions : These reactions can alter the compound's chemical structure and properties.

Chemistry

In the field of chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical transformations, making it a valuable building block in organic synthesis.

Biology

Research has shown that this compound exhibits potential biological activities. Studies focus on its interactions with biomolecules, which could lead to insights into its mechanisms of action and therapeutic applications.

Medicine

There is ongoing research into the therapeutic potential of this compound. It is being investigated as a precursor for drug development, particularly for treatments targeting resistant bacterial strains and certain cancer types.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for various formulations and applications in different sectors.

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have reported minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| Compound A | E. coli | 0.0195 |

| Compound B | S. aureus | 5.64 |

| Compound C | C. albicans | 16.69 |

| Compound D | P. aeruginosa | 13.40 |

Cytotoxicity Studies

Preliminary studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The findings suggest selective cytotoxicity against certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of a series of pyridine derivatives, including this compound, against multiple bacterial strains. Results indicated that structural modifications significantly influenced their efficacy.

- Therapeutic Applications : Ongoing research is investigating the use of this compound as a precursor in drug development for treating infections caused by resistant bacterial strains and as a potential lead compound in anticancer therapy.

Mecanismo De Acción

The mechanism of action of 2-Bromo-N-methoxy-N-methylisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and target molecule .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-N-methylisonicotinamide: Similar structure but lacks the methoxy group.

2-Bromoanisole: Contains a bromine atom and a methoxy group but differs in the position and type of functional groups.

2-Bromo-N,N′-bis(2-octyldodecyl)perylene-3,49,10-bis(dicarboximide): A more complex structure with multiple bromine atoms and functional groups.

Uniqueness

2-Bromo-N-methoxy-N-methylisonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

2-Bromo-N-methoxy-N-methylisonicotinamide (BMNMI) is a compound of interest due to its potential biological activities, particularly as an inhibitor of phosphate transport in the gastrointestinal tract. This article explores the biological activity of BMNMI, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

BMNMI is characterized by the following structural features:

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 284.14 g/mol

- LogP : Indicates lipophilicity, affecting absorption and distribution.

- tPSA (Topological Polar Surface Area) : At least 196 Ų, influencing its bioavailability.

BMNMI primarily functions as a non-competitive inhibitor of sodium/phosphate co-transporters (NaPi2b). This mechanism is significant for its application in conditions related to phosphate metabolism and absorption:

- Inhibition of NaPi2b : BMNMI inhibits the Na/phosphate co-transport in the gastrointestinal tract. This action is crucial for managing phosphate levels in patients with renal impairment or other metabolic disorders .

- Non-systemic Bioavailability : The compound exhibits low systemic absorption, with over 50% recoverable from feces within 72 hours post-administration, minimizing potential systemic side effects .

Pharmacokinetics

The pharmacokinetic profile of BMNMI indicates that it is substantially non-systemically bioavailable, which is beneficial for targeting gastrointestinal conditions without affecting systemic circulation. The key findings include:

- Absorption : Limited systemic absorption allows for targeted action in the gut.

- Excretion : Predominantly excreted via feces, indicating minimal renal clearance, which is advantageous for patients with compromised kidney function .

Case Studies and Research Findings

- Inhibition Studies : Research has demonstrated that BMNMI effectively inhibits phosphate transport in vitro. In studies involving cell lines expressing NaPi2b, BMNMI showed a significant reduction in phosphate uptake compared to controls.

- Animal Models : In murine models, administration of BMNMI resulted in altered phosphate homeostasis without adverse effects on pulmonary function, suggesting its therapeutic potential in managing hyperphosphatemia without systemic toxicity .

- Comparative Studies : When compared to other known inhibitors of NaPi2b, BMNMI displayed superior selectivity and potency, making it a promising candidate for further development as a therapeutic agent targeting phosphate metabolism disorders .

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Weight | 284.14 g/mol |

| tPSA | ≥ 196 Ų |

| Bioavailability | Non-systemic |

| Fecal Recovery (72 hours) | > 50% |

| Mechanism | NaPi2b inhibitor |

Propiedades

IUPAC Name |

2-bromo-N-methoxy-N-methylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGALSDKTFQSKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=NC=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.